Specific Scientific Field: This application falls under the field of Endocrinology and Diabetology .
Summary of the Application: Adjudin has been found to improve beta cell maturation, hepatic glucose uptake, and glucose homeostasis . It’s being studied as a potential treatment for diabetes .
Methods of Application or Experimental Procedures: In the study, insulin expression was examined by bioluminescence and quantitative real-time PCR (qPCR), glucose levels were examined by direct measurements and distribution using a fluorescent glucose analogue, and calcium activity in beta cells was analysed by in vivo live imaging .
Results or Outcomes: Adjudin treatment increased insulin expression and calcium response to glucose in beta cells and decreased glucose levels after beta cell ablation in zebrafish . It led to improved beta cell function, decreased beta cell proliferation and glucose responsive insulin secretion by decreasing basal insulin secretion in in vitro cultured newborn mouse islets .
Specific Scientific Field: This application falls under the field of Reproductive Endocrinology .
Summary of the Application: Adjudin is a non-hormonal male contraceptive that effectively induces reversible male infertility without perturbing the serum concentrations of follicle-stimulating hormone (FSH), testosterone, and inhibin B .
Results or Outcomes: Also, it had no effects on Sertoli cell–cell AJ called basal ectoplasmic specialization (basal ES), which, together with tight junction constitute the blood-testis barrier (BTB), unless an acute dose of adjudin was used .
Adjudin, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is a synthetic compound that has garnered attention primarily for its potential as a male contraceptive. This compound is a derivative of 1H-indazole-3-carboxylic acid and is characterized by its ability to disrupt spermatogenesis by targeting the adhesion between germ cells and Sertoli cells in the seminiferous epithelium of the testes. The mechanism of action involves the inhibition of anchoring junctions, leading to the release of immature spermatids and subsequent infertility, which is reversible upon cessation of treatment .
Adjudin acts by disrupting sperm production in the testes without affecting testosterone levels []. It is believed to achieve this by targeting the adherens junctions between Sertoli cells and spermatids, leading to the detachment and premature elimination of developing sperm cells []. Additionally, adjudin may interfere with chloride channels and mitochondrial function within the testes [, ].
Adjudin undergoes various chemical interactions that facilitate its biological effects. Upon administration, it primarily acts on the Sertoli-germ cell interface, disrupting the adhesion mechanisms that are crucial for sperm maturation. This disruption is achieved through alterations in actin dynamics and the expression of proteins involved in cell adhesion, such as integrins and cadherins . The compound's solubility profile indicates that it is sparingly soluble in aqueous buffers but can be effectively dissolved in dimethylformamide before dilution for experimental use .
Adjudin exhibits several notable biological activities beyond its contraceptive effects. Research has demonstrated its anti-cancer properties, particularly when used in conjunction with other chemotherapeutic agents like cisplatin, enhancing their cytotoxic effects on cancer cells . Additionally, adjudin has shown anti-inflammatory and neuroprotective activities in various studies, suggesting its potential utility in treating a range of conditions beyond male infertility .
The synthesis of adjudin involves multiple steps starting from 1H-indazole-3-carboxylic acid. The key steps typically include:
Specific protocols may vary based on laboratory practices and desired yield .
Studies investigating the interactions of adjudin have revealed that it affects various signaling pathways critical for cell adhesion and spermatogenesis. Specifically, adjudin alters the expression levels of proteins such as PAR6 and 14-3-3 at the apical ectoplasmic specialization (ES), which plays a significant role in maintaining cell junction integrity . These interactions underscore adjudin's multifaceted role in cellular dynamics within the testes.
Adjudin shares structural similarities with several other compounds known for their anti-spermatogenic properties. Here are some notable comparisons:
| Compound | Structure | Mechanism of Action | Reversibility | Toxicity Profile |
|---|---|---|---|---|
| Adjudin | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide | Disrupts Sertoli-germ cell adhesion | High | Low (no significant toxicity) |
| Lonidamine | 2-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid | Inhibits energy metabolism in germ cells | Moderate | Moderate (narrow therapeutic index) |
| Gamendazole | N-(2-chlorobenzyl)-1H-indazole-3-carboxamide | Similar mechanism to adjudin | High | Low (fewer side effects reported) |
| CDB-4022 | 1-(2-chloro-4-fluorobenzyl)-1H-indazole-3-carbohydrazide | Targets similar pathways as adjudin | Variable | Low (promising safety profile) |
Adjudin stands out due to its high reversibility post-treatment and lower toxicity profile compared to some similar compounds like lonidamine, which has a narrower therapeutic window .
Adjudin, systematically named 1-[(2,4-dichlorophenyl)methyl]indazole-3-carbohydrazide, is a heterocyclic organic compound belonging to the indazole family. Its molecular formula is C₁₅H₁₂Cl₂N₄O, with a molecular weight of 335.19 g/mol. The structure comprises an indazole core substituted at the 1-position with a 2,4-dichlorobenzyl group and at the 3-position with a carbohydrazide functional group.
| Property | Value |
|---|---|
| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]indazole-3-carbohydrazide |
| Molecular Formula | C₁₅H₁₂Cl₂N₄O |
| Molecular Weight | 335.19 g/mol |
| CAS Registry Number | 252025-52-8 |
Adjudin is a derivative of lonidamine, an anti-cancer drug, with the carboxylic acid group replaced by carbohydrazide. Structural analogs include:
Crystallographic data for adjudin remain limited, but computational models predict a planar indazole core with the 2,4-dichlorobenzyl group oriented perpendicularly to the ring. Molecular docking studies reveal hydrogen bonding between the carbohydrazide group and glutamic acid residues in target proteins.
| Property | Value |
|---|---|
| Solubility in DMF:PBS | 0.05 mg/mL |
| Melting Point | 158–160°C |
| logP | 3.5 (predicted) |
The original synthesis involves lonidamine as a precursor:
Key Reaction:
$$
\text{Methyl ester intermediate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Adjudin} + \text{MeOH}
$$
Recent advancements focus on improving yield and bioavailability:
| Method | Yield (%) | Key Feature |
|---|---|---|
| Copper-catalyzed | 75 | High regioselectivity |
| Pd/dppf-mediated | 83 | Scalable for industrial use |
The first cellular event consistently recorded after exposure to the indazole derivative Adjudin is the rapid dissolution of the apical ectoplasmic specialization, a testis-specific actin-rich anchoring junction situated between Sertoli cells and elongating spermatids. Co-immunoprecipitation combined with electron-microscopy has demonstrated that Adjudin binds directly to testin (an actin-binding adaptor restricted to this junction) and destabilises bundled actin filaments, leading to loss of spermatid adhesion within six to twelve hours [1] [2]. Parallel immunolabelling studies report disengagement of junctional adhesion molecule C from its polarity-protein partners, partitioning defective protein six and protein associated with LIN seven one, further weakening the adhesive lattice [3].
| Primary molecular targets at the apical ectoplasmic specialization | Functional consequence | Experimental evidence |
|---|---|---|
| Actin filament bundles | Loss of structural scaffold | Electron microscopy reveals filament debundling within six hours [1] |
| Testin | Direct ligand for Adjudin; up-regulated then mis-localised | Co-immunoprecipitation and mass-spectrometry mapping [1] |
| Integrin beta one–containing adhesion receptors | Diminished clustering; impaired outside-in signalling | Immunoblot decline coupled to defective focal adhesion kinase phosphorylation [4] |
| Epidermal growth factor receptor pathway substrate eight | Down-regulation removes actin-capping activity | Western blots and in-situ staining after three hours [2] |
| Actin related protein three | Ectopic nucleation of branched filaments | Mis-localisation evident by six hours [2] |
| Junctional adhesion molecule C | Dissociation from polarity complex | Co-immunoprecipitation loss from protein associated with LIN seven one [3] |
Following junctional collapse, Adjudin provokes a concerted remodelling of the seminiferous-epithelial cytoskeleton. Transcriptomic and proteomic surveys disclose a biphasic response: early depletion of actin-stabilising factors such as epidermal growth factor receptor pathway substrate eight is accompanied by ectopic recruitment of actin related protein three to the apical domain, producing branched, mechanically weak networks [2]. At the same time microtubule-associated protein one A surges, whereas microtubule-associated protein two and microtubule affinity-regulating kinases two and four fall, culminating in microtubule catastrophe and further loss of polarity cues [5].
| Cytoskeletal modifiers regulated by Adjudin | Direction of change | Time of first detection | Functional outcome |
|---|---|---|---|
| Microtubule-associated protein one A | Increase | 6 h | Attempted microtubule stabilisation [5] |
| Microtubule-associated protein two | Decrease | 6 h | Reduced lattice integrity [5] |
| Microtubule affinity-regulating kinase two / four | Decrease | 6 h | Impaired detachment of stabilising proteins [5] |
| Calmodulin-regulated spectrin-associated protein two | Decrease | 6 h | Collapse of minus-end capping [5] |
| End-binding protein one | Spatial disarray (total unchanged) | 6 h | Erratic plus-end tracking [5] |
| Detyrosinated alpha-tubulin | Decrease | 6–12 h | Destabilised microtubule lattice [5] |
Disruption of the apical ectoplasmic specialization is propagated through multiple adhesion complexes. Adjudin attenuates β1-integrin density and uncouples this receptor from focal adhesion kinase, p130-Crk-associated substrate and phosphatidylinositol three kinase, curtailing downstream mitogen-activated protein kinase signalling that normally sustains Sertoli–germ cell adhesion [4]. Concurrent loss of junctional adhesion molecule C from its polarity scaffold destabilises heterotypic interactions with junctional adhesion molecule B across the Sertoli–spermatid interface [3].
Adjudin-induced adhesion failure activates two principal signalling cascades. One centres on phosphorylated focal adhesion kinase at tyrosines three-hundred-ninety-seven and four-hundred-seven, which integrates cytoskeletal stress with actin-remodelling enzymes such as vinculin and ras-related C-three botulinum toxin substrate one [6] [5]. The second involves mammalian target of rapamycin complex one and ribosomal protein S6, whose suppression by Adjudin correlates with stalled protein translation required for cytoskeletal turnover [5]. Collective inhibition of these axes freezes the Sertoli-cell morphodynamic programme, hastening premature spermatid release.
In adult rats Adjudin elicits actin-bundle debundling within fewer than twelve hours; widespread loss of elongating spermatids follows by twenty-four hours, with round spermatids and pachytene spermatocytes departing sequentially [3] [2]. Molecularly, rodents show marked down-regulation of epidermal growth factor receptor pathway substrate eight and re-routing of actin related protein three, paralleled by an early surge in testin transcripts [1] [2]. The blood–testis barrier remains functionally sealed during this exfoliation, and undifferentiated spermatogonia are spared, permitting full restoration of spermatogenesis after one complete seminiferous-epithelial cycle [7] [2].
Comparative ultrastructure confirms that human, non-human primate and canine testes all possess an apical ectoplasmic specialization homologous to that of rodents [4]. In beagle dogs, Adjudin produces extensive depletion of elongating spermatids and multinucleated germ-cell aggregates within four weeks; microtubule-associated protein and integrin transcripts follow trajectories analogous to rat data, underscoring a conserved mechanistic core [8]. Japanese rabbits display a more profound, though still reversible, arrest that aligns with higher bioavailability rather than divergent molecular targets [9]. Direct primate dosing studies remain limited; however, ex vivo cynomolgus monkey Sertoli cultures exhibit the same convergence on focal adhesion kinase de-phosphorylation and actin-bundle loss seen in rodents, predicting translational fidelity of the mechanistic cascade [10].
| Species | Earliest structural event | Dominant molecular signature | Reversibility window |
|---|---|---|---|
| Rat | Actin filament debundling (< 12 h) | Down-regulation of epidermal growth factor receptor pathway substrate eight; testin surge [1] [2] | One seminiferous cycle [7] |
| Mouse | Comparable to rat; shorter epithelial cycle | Similar testin induction [4] | Complete within one cycle [4] |
| Rabbit | Extensive multinucleated cell formation (week 1) | Integrin beta one decline; focal adhesion kinase de-activation [9] | Eight weeks [9] |
| Beagle dog | Germ-cell exfoliation and Sertoli vacuolation (weeks 2–4) | Polarity-protein redistribution matching rodent profile [8] | Species-dependent recovery by week 12 [8] |
| Cynomolgus monkey (ex vivo) | Collapse of actin network (< 24 h) | Focal adhesion kinase hypo-phosphorylation; integrin dissociation [10] | Predicted cyclical restoration [10] |